molecular formula C5H8Cl2 B14401600 4,4-Dichloro-3-methylbut-1-ene CAS No. 88226-91-9

4,4-Dichloro-3-methylbut-1-ene

Cat. No.: B14401600
CAS No.: 88226-91-9
M. Wt: 139.02 g/mol
InChI Key: FQKJYZHLMHBKPB-UHFFFAOYSA-N
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Description

4,4-Dichloro-3-methylbut-1-ene is an organic compound with the molecular formula C₅H₈Cl₂ It is a chlorinated derivative of butene, characterized by the presence of two chlorine atoms and a methyl group attached to the butene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4-Dichloro-3-methylbut-1-ene can be synthesized through several methods. One common approach involves the chlorination of 3-methylbut-1-ene. The reaction typically requires a chlorinating agent such as chlorine gas (Cl₂) and is conducted under controlled conditions to ensure selective chlorination at the desired positions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 4,4-Dichloro-3-methylbut-1-ene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Addition Reactions: The double bond in the butene moiety allows for addition reactions with reagents such as hydrogen halides, halogens, and other electrophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

    Addition Reactions: Hydrogen bromide (HBr) or chlorine (Cl₂) in the presence of a catalyst or under UV light.

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in an acidic medium.

Major Products Formed:

    Substitution: Formation of compounds such as 4-chloro-3-methylbut-1-ene.

    Addition: Formation of 4,4-dibromo-3-methylbutane or 4,4-dichloro-3-methylbutane.

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

Scientific Research Applications

4,4-Dichloro-3-methylbut-1-ene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,4-Dichloro-3-methylbut-1-ene involves its interaction with various molecular targets. The compound can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atoms bonded to chlorine, leading to the formation of new products. Additionally, the double bond in the butene moiety can participate in electrophilic addition reactions, resulting in the formation of addition products.

Comparison with Similar Compounds

    3-Methylbut-1-ene: A non-chlorinated analog with similar structural features but lacking the chlorine atoms.

    4,4-Dibromo-3-methylbut-1-ene: A brominated analog with bromine atoms instead of chlorine.

    2-Methylbut-2-ene: An isomer with a different arrangement of the double bond and substituents.

Uniqueness: 4,4-Dichloro-3-methylbut-1-ene is unique due to the presence of two chlorine atoms at the same carbon, which imparts distinct chemical reactivity and properties compared to its analogs. This unique structure allows for specific reactions and applications that are not possible with other similar compounds.

Properties

CAS No.

88226-91-9

Molecular Formula

C5H8Cl2

Molecular Weight

139.02 g/mol

IUPAC Name

4,4-dichloro-3-methylbut-1-ene

InChI

InChI=1S/C5H8Cl2/c1-3-4(2)5(6)7/h3-5H,1H2,2H3

InChI Key

FQKJYZHLMHBKPB-UHFFFAOYSA-N

Canonical SMILES

CC(C=C)C(Cl)Cl

Origin of Product

United States

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